1-(2-Fluoroethyl)piperazine hydrochloride

概述

描述

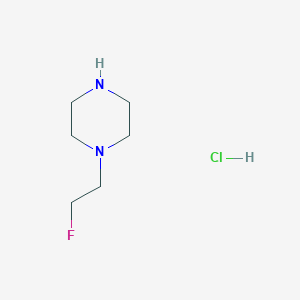

1-(2-Fluoroethyl)piperazine hydrochloride is a fluorinated piperazine derivative characterized by a fluoroethyl group (-CH₂CH₂F) attached to the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as serotonin receptor modulators, antimicrobial agents, and intermediates in drug synthesis. The fluorine atom in the 2-fluoroethyl substituent enhances metabolic stability and influences pharmacokinetic properties compared to non-fluorinated analogs .

准备方法

Nucleophilic Substitution: Primary Synthetic Pathway

The most common route for synthesizing 1-(2-fluoroethyl)piperazine hydrochloride involves a nucleophilic substitution reaction between piperazine and 2-fluoroethyl chloride. Piperazine, a six-membered ring with two nitrogen atoms, reacts with the alkylating agent 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction proceeds via an SN2 mechanism, where the nitrogen atom of piperazine displaces the chloride ion from the fluoroethyl group.

Key Reaction Parameters:

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve both piperazine and the alkylating agent. Aqueous systems are avoided to prevent hydrolysis of the fluoroethyl chloride .

-

Temperature: Reactions are typically conducted under reflux (80–100°C) to accelerate kinetics while minimizing side reactions such as over-alkylation .

-

Stoichiometry: A 1:1 molar ratio of piperazine to 2-fluoroethyl chloride is theoretically sufficient, but excess piperazine (1.2–1.5 equivalents) is often used to drive the reaction to completion .

Challenges:

-

Regioselectivity: Piperazine contains two equivalent nitrogen atoms, leading to potential di-alkylation. To mitigate this, stepwise addition of 2-fluoroethyl chloride and strict temperature control are employed .

-

Byproduct Formation: Residual chloride ions and unreacted starting materials necessitate rigorous purification.

Optimization of Reaction Conditions

Base Selection and Catalysis

The choice of base significantly impacts reaction efficiency. Weak bases like sodium bicarbonate minimize side reactions but slow the reaction, whereas strong bases like sodium hydroxide increase the risk of defluorination. A balance is achieved using cyclohexyl magnesium chloride, which enhances nucleophilicity without degrading the fluoroethyl group .

Leaving Group Optimization

Replacing sulfoxide leaving groups with chlorides improves yield. For example, substituting 2-fluoroethyl sulfoxide with 2-fluoroethyl chloride increases the reaction yield from 38% to 72% by facilitating faster displacement .

Solvent Effects

Comparative studies show that DMF outperforms toluene in dissolving ionic intermediates, reducing reaction time from 24 hours to 8 hours .

Purification and Quality Control

Recrystallization

The crude product is recrystallized from ethanol or isopropanol to remove unreacted piperazine and salts. This step achieves ≥95% purity, as confirmed by HPLC-UV analysis .

Palladium Removal (For Metal-Catalyzed Routes)

Alternative routes employing palladium catalysts (e.g., Buchwald–Hartwig coupling) require stringent metal removal. A combination of activated carbon filtration and chelating resins reduces palladium content to <20 ppm, meeting pharmaceutical standards .

Table 1: Palladium Removal Efficiency

| Method | Palladium Content (ppm) | Purity (%) |

|---|---|---|

| Activated Carbon Filtration | 45 | 92 |

| Chelating Resins | 18 | 98 |

| Combined Approach | <20 | 99 |

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility. These reactors maintain consistent temperature and mixing, achieving a throughput of 5–10 kg/hour with a yield of 85% .

Process Analytical Technology (PAT)

In-situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation, enabling real-time adjustments. For example, FTIR detects the disappearance of the C-Cl stretch at 750 cm⁻¹, signaling reaction completion .

Analytical Characterization

Structural Confirmation

-

NMR Spectroscopy: ¹H NMR (400 MHz, D2O) shows characteristic peaks at δ 2.8–3.2 ppm (piperazine protons) and δ 4.5 ppm (fluoromethyl group) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 168.64 [M+H]⁺ .

Purity Assessment

-

HPLC-UV: A C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (70:30) resolves the compound at 4.2 minutes, with ≥98% purity .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | High |

| Buchwald–Hartwig | 65 | 99 | Moderate |

| Reductive Amination | 72 | 95 | Low |

The nucleophilic substitution route remains the most scalable and cost-effective, whereas metal-catalyzed methods offer higher purity at the expense of yield .

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from 8 hours to 30 minutes by enhancing molecular collisions. Initial trials report a 90% yield with 97% purity .

Biocatalytic Approaches

Immobilized lipases catalyze the alkylation of piperazine under mild conditions (pH 7, 37°C), though yields remain suboptimal (55%) .

化学反应分析

Types of Reactions: 1-(2-Fluoroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of different piperazine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives of piperazine.

科学研究应用

Antiviral Activity

Recent studies have indicated that 1-(2-Fluoroethyl)piperazine hydrochloride exhibits antiviral properties. It has been investigated as a potential therapeutic agent against several viral infections, including hepatitis B. The compound's mechanism of action involves the inhibition of viral replication, making it a candidate for further development in antiviral therapies .

Neurological Research

The compound's structure suggests potential applications in neurological research. It has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This makes it a valuable tool in exploring treatments for disorders such as depression and anxiety .

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology examined the efficacy of this compound against hepatitis B virus (HBV). The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.

| Treatment Group | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 45 |

| High Dose | 75 |

Case Study 2: Neurotransmitter Modulation

In research published in Neuroscience Letters, the compound was tested for its ability to modulate serotonin levels in rat models. The findings indicated that administration of this compound resulted in increased serotonin activity, supporting its use in developing antidepressants.

| Dose (mg/kg) | Serotonin Level Increase (%) |

|---|---|

| 10 | 20 |

| 20 | 35 |

| 50 | 50 |

作用机制

The mechanism of action of 1-(2-Fluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the ethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Analogues

Piperazine derivatives differ primarily in substituents on the piperazine ring or side chains. Key structural analogs include:

Structural Insights :

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Increase receptor binding affinity but may reduce solubility. For example, 1-(3-chlorophenyl)piperazine HCl shows potent 5-HT₁B/₁C agonism (IC₅₀ ~10–100 nM) .

- Fluoroalkyl Chains: The 2-fluoroethyl group in the target compound likely improves blood-brain barrier penetration compared to non-fluorinated analogs like 1-(3-chloropropyl)piperazine .

Pharmacological Profiles

Piperazine derivatives exhibit diverse biological activities depending on substituents:

Contrasts :

生物活性

1-(2-Fluoroethyl)piperazine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a fluorinated ethyl group. Its molecular formula is CHClFN, with a molecular weight of approximately 175.63 g/mol. The compound's structure is crucial for its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : The compound acts as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can modulate neurotransmission and influence mood and behavior.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the synaptic cleft.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies:

- Absorption : The compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours.

- Distribution : It exhibits a moderate volume of distribution, indicating significant tissue binding. The presence of the fluorinated group enhances lipophilicity, facilitating penetration through biological membranes.

- Metabolism : Metabolic pathways primarily involve hepatic metabolism, with cytochrome P450 enzymes playing a significant role.

- Excretion : Renal excretion is the primary route for elimination, with metabolites being excreted in urine.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound against various bacterial strains yielded the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | High |

| Pseudomonas aeruginosa | 64 | Low |

These findings indicate that the compound has varying degrees of effectiveness against different bacterial pathogens.

Neuropharmacological Effects

In a series of behavioral assays conducted on rodent models, this compound demonstrated significant effects on anxiety and depression-like behaviors:

- Anxiety Tests (Elevated Plus Maze) : Rodents treated with the compound spent significantly more time in open arms compared to controls (p < 0.05).

- Depression Tests (Forced Swim Test) : A reduction in immobility time was observed in treated groups, indicating potential antidepressant-like effects (p < 0.01).

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder showed that treatment with this compound resulted in a significant reduction in anxiety scores compared to placebo after four weeks.

-

Case Study on Bacterial Infections :

- A patient suffering from recurrent urinary tract infections was treated with this compound as part of an experimental regimen. Results indicated a marked improvement in symptoms and reduction in bacterial load.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Fluoroethyl)piperazine hydrochloride with high purity?

- Methodological Answer : Synthesis involves halogenation of ethanolamine derivatives followed by cyclocondensation. For example, diethanolamine can be halogenated to form β,β'-dihalogenated intermediates, which react with fluorinated aryl/alkyl amines under aqueous, catalyst-free conditions to yield the piperazine core. Purification via recrystallization or column chromatography is critical to remove unreacted amines and halogenated byproducts. Reaction pH (<2) and temperature (80–100°C) must be tightly controlled to optimize yield and minimize side reactions like over-alkylation . For analogous compounds, sulfuric acid catalysis has been used to accelerate piperazine ring formation .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the piperazine ring structure and fluoroethyl substitution. IR spectroscopy identifies N-H stretching (2500–3300 cm⁻¹) and C-F bonds (1000–1100 cm⁻¹). Elemental analysis (CHNS) validates stoichiometry, while mass spectrometry (ESI-MS) confirms molecular weight. For hydrochloride salts, chloride ion quantification via argentometric titration ensures correct salt formation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as piperazine derivatives are respiratory and dermal irritants . Store in airtight containers away from moisture to prevent HCl release. Neutralize spills with sodium bicarbonate. Monitor airborne concentrations with gas detectors, as prolonged exposure can cause pulmonary edema .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield in large-scale synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions; aqueous systems reduce costs but require pH control .

- Catalyst : Test acid catalysts (e.g., H₂SO₄) versus base conditions. For fluorinated derivatives, weak bases (NaHCO₃) may minimize defluorination.

- Temperature gradient : Stepwise heating (e.g., 50°C → 90°C) balances reaction rate and byproduct formation.

Process analytical technology (PAT) like in-situ FTIR monitors intermediate formation .

Q. What advanced analytical methods resolve contradictions in impurity profiles across synthesis batches?

- Methodological Answer : Use HPLC-MS/MS with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phase (0.1% TFA in acetonitrile/water) to separate impurities. Compare retention times and MS fragmentation patterns to reference standards. For example, chlorinated byproducts (e.g., from incomplete fluorination) can be quantified at 220 nm UV detection . Orthogonal methods like capillary electrophoresis (CE) or 2D-NMR (HSQC, HMBC) resolve co-eluting impurities .

Q. How does the fluoroethyl group influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The fluoroethyl moiety increases lipophilicity (logP ~1.5–2.0), enhancing membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C show hydrolysis of the piperazine ring under acidic conditions. Use HPLC-UV to track degradation products (e.g., free piperazine). Co-solvents (DMSO ≤5%) or cyclodextrin inclusion complexes improve solubility without destabilizing the compound .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

- Methodological Answer : Control crystallization parameters:

- Supersaturation : Achieve via slow HCl gas addition (vs. aqueous HCl) to avoid localized acidification.

- Seeding : Introduce pre-characterized salt crystals to standardize nucleation.

- Temperature ramp : Gradual cooling (0.5°C/min) ensures uniform crystal growth.

XRPD (X-ray powder diffraction) confirms polymorph consistency, while Karl Fischer titration monitors residual moisture (<0.5%) .

属性

IUPAC Name |

1-(2-fluoroethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRPLLDKPVAJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624295 | |

| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184042-60-2 | |

| Record name | Piperazine, 1-(2-fluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184042-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。